2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile
Description
Chemical Classification and Nomenclature
This compound represents a complex heterocyclic organic compound that belongs to the broader family of aminopyridine derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound designated by Chemical Abstracts Service registry number 1803581-53-4. The molecular formula C₁₂H₉N₃O indicates a composition containing twelve carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 211.22 grams per mole.
The compound's Simplified Molecular Input Line Entry System code, N#CC1=CC=CN=C1NC2=CC=CC=C2O, provides a standardized representation of its molecular structure. The systematic name reflects the presence of multiple functional groups: a pyridine ring system, a carbonitrile group at the 3-position, an amino linkage at the 2-position, and a hydroxyl-substituted phenyl ring. The MDL number MFCD28714632 serves as an additional identifier in chemical databases.
Within chemical classification systems, this compound falls under the category of substituted pyridines, specifically aminopyridine derivatives with carbonitrile functionality. The presence of the hydroxyphenyl substituent through an amino bridge creates a unique structural motif that distinguishes it from simpler pyridine-carbonitrile compounds. The compound can also be classified as a phenolic amine due to the hydroxyl group on the phenyl ring, which contributes to its distinctive chemical properties and potential for hydrogen bonding interactions.
Historical Context and Discovery
The development of this compound emerged from the broader research into pyridine-carbonitrile derivatives and their biological activities. Pyridine-based compounds have a rich history in medicinal chemistry, with pyridine itself being first isolated from coal tar in the 19th century. The systematic exploration of pyridine derivatives, particularly those containing carbonitrile groups, gained momentum with the recognition of their pharmaceutical potential.
Nicotinonitrile, a simpler pyridine-carbonitrile compound, was established as a precursor to the vitamin niacin through ammoxidation of 3-methylpyridine. This foundational work demonstrated the synthetic accessibility and biological relevance of pyridine-carbonitrile compounds, paving the way for more complex derivatives. The development of multi-component reaction methodologies enabled the synthesis of elaborate pyridine-carbonitrile structures, including those with multiple aromatic rings and functional groups.
Research into aminopyridine derivatives accelerated with the discovery that compounds like 2-aminopyridine could serve as intermediates for pharmaceutically important drugs, including piroxicam, sulfapyridine, tenoxicam, and tripelennamine. This recognition of the therapeutic potential of aminopyridine structures motivated further exploration of substituted variants, leading to the development of compounds like this compound through rational drug design approaches.
The specific compound under investigation represents a convergence of several important structural motifs: the aminopyridine core known for biological activity, the carbonitrile group providing synthetic versatility, and the hydroxyphenyl substituent offering additional hydrogen bonding capabilities. This combination emerged from systematic structure-activity relationship studies aimed at optimizing the biological properties of pyridine-based pharmaceuticals.
Structural Significance in Pyridine-Carbonitrile Family
Within the extensive family of pyridine-carbonitrile compounds, this compound occupies a distinctive position due to its unique substitution pattern and functional group arrangement. The pyridine ring serves as the central scaffold, providing aromatic stability and potential for coordination chemistry. The carbonitrile group at the 3-position introduces significant electronic effects, withdrawing electron density from the aromatic system and influencing the compound's reactivity profile.
The comparison with simpler pyridine-carbonitrile compounds reveals the structural complexity introduced by the hydroxyphenyl amino substituent. Nicotinonitrile, with the molecular formula C₆H₄N₂ and molecular weight 104.109, represents the basic pyridine-carbonitrile structure. In contrast, the target compound incorporates an additional aromatic ring system connected through an amino linkage, nearly doubling the molecular complexity while introducing new sites for chemical modification and biological interaction.
The amino linkage between the pyridine and phenol rings creates a flexible connection that allows for conformational variation, potentially influencing the compound's ability to interact with biological targets. The hydroxyl group on the phenyl ring introduces hydrogen bonding capability, distinguishing this compound from purely hydrocarbon-substituted pyridine derivatives. This structural feature is particularly significant because it provides opportunities for specific molecular recognition and enhanced solubility in polar solvents.
The positioning of functional groups creates multiple sites for potential chemical reactivity. The carbonitrile group can undergo various transformations including hydrolysis to amides or carboxylic acids, while the amino group can participate in condensation reactions or serve as a nucleophilic center. The hydroxyl group offers additional derivatization possibilities through ester or ether formation, making this compound a versatile synthetic intermediate.
Research Significance and Current Interest
Contemporary research interest in this compound stems from its potential applications across multiple scientific disciplines, particularly in medicinal chemistry and materials science. The compound's unique structural features make it an attractive candidate for drug discovery programs focused on developing new therapeutic agents with improved efficacy and selectivity profiles.
Studies on structurally related pyridine-carbonitrile compounds have demonstrated significant biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The presence of multiple nitrogen atoms in the target compound suggests potential for metal coordination, which could lead to applications in catalysis or as metalloprotein inhibitors. Research efforts have focused on understanding how the hydroxyphenyl amino substituent influences the compound's biological activity compared to simpler pyridine-carbonitrile structures.
The synthetic accessibility of this compound through multi-component reactions has attracted attention from synthetic chemists seeking efficient routes to complex heterocyclic compounds. These synthetic methodologies enable the preparation of diverse structural analogs for structure-activity relationship studies, facilitating the optimization of biological properties through systematic modification of the molecular framework.
Current research initiatives are investigating the compound's potential as a building block for more complex pharmaceutical intermediates. The versatility of the functional groups allows for further chemical modifications that could lead to novel therapeutic agents. Additionally, the compound's ability to participate in hydrogen bonding interactions makes it interesting for supramolecular chemistry applications and the development of new materials with specific recognition properties.
Properties
IUPAC Name |
2-(2-hydroxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-8-9-4-3-7-14-12(9)15-10-5-1-2-6-11(10)16/h1-7,16H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOQKICHRJEKDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The preparation of 2-aminopyridine derivatives, including those with carbonitrile substituents, typically involves:
Catalytic hydrogenation of halogenated pyridine precursors
For example, halogenated pyridine-3-carbonitriles can be subjected to catalytic hydrogenation to replace halogen atoms with amino groups, yielding 2-aminopyridine derivatives. This method often uses palladium or other metal catalysts under hydrogen atmosphere. The halogen (commonly chlorine) on the pyridine ring is replaced by an amino group, facilitating further functionalization.Nucleophilic aromatic substitution (SNAr) on activated pyridine derivatives
Activated pyridine N-oxides or N-alkylpyridines bearing halogen substituents can undergo nucleophilic substitution with amines such as 2-hydroxyaniline to install the amino substituent at the 2-position. This method is useful when direct amination is challenging due to electronic effects on the pyridine ring.Condensation reactions involving nicotinonitrile derivatives
Nicotinonitrile (pyridine-3-carbonitrile) derivatives can be transformed into 2-substituted aminopyridines via reactions with nucleophiles like hydrazine hydrate or diamines, followed by further functionalization. This approach allows the introduction of amino substituents adjacent to the nitrile group.
Specific Preparation Route for 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile
While direct literature on the exact preparation of this compound is limited, analogous methods from related compounds provide a reliable synthetic framework:
Step 1: Synthesis of 2-chloropyridine-3-carbonitrile
Starting from nicotinonitrile, chlorination using reagents such as phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) introduces a chlorine atom at the 2-position, yielding 2-chloropyridine-3-carbonitrile.Step 2: Nucleophilic substitution with 2-aminophenol
The 2-chloropyridine-3-carbonitrile intermediate reacts with 2-aminophenol (2-hydroxyaniline) under reflux conditions in an appropriate solvent (e.g., ethanol or DMF). The amino group of 2-aminophenol displaces the chlorine atom via nucleophilic aromatic substitution, forming the desired this compound.Step 3: Purification and characterization
The crude product is typically purified by recrystallization from ethanol or other suitable solvents. Characterization is performed using IR, NMR, and mass spectrometry to confirm the formation of the amino-substituted pyridine with the hydroxyphenyl group intact.
Reaction Conditions and Catalysts
The efficiency of the preparation depends on the choice of solvent, catalyst, temperature, and reaction time:
Research Findings and Spectral Data
IR spectra of related compounds show characteristic nitrile stretching bands around 2220 cm⁻¹ and pyridine ring vibrations near 1577 cm⁻¹.
¹H NMR spectra typically show aromatic proton multiplets corresponding to both the pyridine and hydroxyphenyl rings, with the absence of NH proton signals if the amino group is involved in intramolecular hydrogen bonding or tautomerism.
¹³C NMR confirms the presence of nitrile carbon (~110-120 ppm) and aromatic carbons consistent with substituted pyridine and phenyl rings.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic hydrogenation | Halogenated pyridine-3-carbonitrile | Pd catalyst, H₂ gas, solvent | Direct amination | Requires handling H₂, catalysts |
| Nucleophilic aromatic substitution | 2-Chloropyridine-3-carbonitrile + 2-aminophenol | Reflux in ethanol or DMF | Straightforward, moderate conditions | Moderate reaction times, purification needed |
| Condensation in aqueous media | Pyridine derivatives + amines | Potassium carbonate, water, reflux | Environmentally friendly, good yields | Less explored for this compound |
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The amino and nitrile groups enable participation in annulation reactions:
Mechanistic studies highlight electrophilic Cl⁺ attack on the pyridine ring, followed by anion coupling (Scheme 1) .
3.1. Nitrile Reactivity
The nitrile group undergoes:
-
Hydrolysis : Under acidic (H₂SO₄) or basic (NaOH) conditions to yield carboxamides or carboxylic acids .
-
Cycloaddition : With thioureas to form thiazole derivatives (e.g., pyridine-1(2H)-carbothioamides, λmax = 550 nm upon protonation) .
3.2. Amino Group Participation
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Schiff Base Formation : Reacts with aldehydes (e.g., DMF-DMA) to generate enaminones, precursors to pyridone derivatives .
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Proton Transfer : Exhibits excited-state intramolecular proton transfer (ESIPT) in aprotic solvents, confirmed by fluorescence quenching and DFT calculations .
Biological Activity and Derivatives
Derivatives show marked antitubercular activity:
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Compound 40 (2-aminopyridine-3-carbonitrile with indole): MIC = 8 μM (vs. Mycobacterium tuberculosis), binding energy = -9.67 kcal/mol to thymidylate kinase .
-
Structure-Activity Trends :
Mechanistic Insights
-
Oxidative Pathways : Hypochlorite oxidation proceeds via carbocation intermediates, avoiding pyridine nitrogen or sulfur participation (Figure 8) .
-
ESIPT Inhibition : Protonation of the pyrimidine ring (e.g., with TFA) disrupts proton transfer, shifting emission to 550 nm .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antimicrobial properties against various bacterial strains. Research indicates that derivatives of pyridine compounds, including 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, exhibit potent activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, studies have shown that certain pyridine derivatives possess minimum inhibitory concentrations (MICs) comparable to established antibiotics like Amikacin .
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 16 |
| S. aureus | 8 | |
| P. aeruginosa | 32 |
Antiviral Properties
In the context of viral infections, particularly during the COVID-19 pandemic, there has been a heightened interest in identifying new antiviral agents. Pyridine compounds have been recognized for their potential antiviral activity. For example, derivatives similar to this compound have been screened for their efficacy against SARS-CoV-2, showcasing promising results in inhibiting viral replication .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Research has indicated that pyridine derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Table 2: Antitumor Activity of Pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 12 |
| MCF-7 | 15 | |
| A549 | 10 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest that the compound can effectively bind to active sites of enzymes relevant to bacterial resistance and cancer progression, making it a candidate for further drug development .
In Silico Drug Likeness Studies
The drug-likeness of this compound has been evaluated using various computational models. Parameters such as Lipinski's rule of five indicate that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability . These findings support its potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound’s ability to undergo various chemical transformations also allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridine-Carbonitrile Derivatives
Key Observations:
- Biological Activity : Compound 14 exhibits antimicrobial properties, while CHIR 99021 demonstrates kinase inhibition, suggesting that pyridine-carbonitrile cores can be tailored for diverse biological targets .
- Synthetic Complexity : CHIR 99021 requires multi-step synthesis due to its imidazole-pyrimidine substituent, whereas simpler derivatives like Compound 14 are synthesized via single-step condensations .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- The hydroxyl group in the target compound increases polarity compared to methoxy (Compound 14) or phenyl (2-amino-4,6-diphenyl derivative) substituents, impacting solubility and formulation strategies.
Biological Activity
2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, with the molecular formula and a molecular weight of approximately 211.22 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.
- Molecular Formula :
- Molecular Weight : 211.22 g/mol
- CAS Number : 1803581-53-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors to exert therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have indicated that this compound demonstrates significant activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have revealed that this compound exhibits cytotoxic effects against several cancer cell lines. For example, a study highlighted its effectiveness against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating a potential role in cancer therapy.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest .
Other Therapeutic Potentials
Beyond antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory and analgesic activities. Research suggests it could modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Case Studies
- Antitubercular Activity : A study evaluated the antitubercular potential of related compounds and found promising results for derivatives similar to this compound. These compounds demonstrated inhibitory effects on Mycobacterium tuberculosis, supporting their development as antitubercular agents .
- In Vivo Studies : Animal model studies have shown that administration of this compound can lead to reduced tumor growth in xenograft models, indicating its potential utility in oncology .
Q & A
Q. What are the most effective synthetic routes for 2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via a two-step Knorr pyrazole or Knoevenagel condensation. For example, highlights a traditional method involving benzaldehyde and malononitrile in methanol with NaOH catalysis (yield: ~65%), followed by toluene reflux (4 hours). However, newer approaches use microwave-assisted synthesis to reduce time (20–30 minutes) and solvent waste, achieving yields up to 85% . Key variables include temperature (optimal range: 80–100°C), solvent polarity, and catalyst type (e.g., heterogeneous catalysts like zeolites improve recyclability).
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize structural features of this compound?
- NMR : The hydroxyl proton (2-hydroxyphenyl) appears as a broad singlet at δ 9.8–10.2 ppm due to hydrogen bonding. Pyridine ring protons resonate between δ 7.5–8.5 ppm, while nitrile carbons show a peak at ~115 ppm in NMR .
- FT-IR : Key bands include O-H stretch (3200–3400 cm), C≡N (2220–2240 cm), and C-N aromatic (1250–1350 cm). recommends using deuterated DMSO to resolve overlapping O-H and N-H signals .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Antimicrobial : Broth microdilution (MIC) against S. aureus and E. coli (see for protocols using 2-amino-pyridine-3-carbonitrile derivatives with zones of inhibition up to 30 mm) .
- Antioxidant : DPPH radical scavenging (IC values <30 μM indicate potency; reports IC = 30.28 μM for a related compound) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence fluorescence properties and cation-sensing applications?
demonstrates that electron-withdrawing groups (e.g., -NO) enhance fluorescence quantum yield (Φ = 0.42 vs. 0.28 for unsubstituted analogs) by reducing non-radiative decay. Conversely, electron-donating groups (e.g., -OCH) increase sensitivity to Cu ions (detection limit: 10 nM) due to chelation-induced quenching . A comparative table is provided below:
| Substituent | Quantum Yield (Φ) | Cation Sensitivity (LOD) |
|---|---|---|
| -H | 0.28 | Zn: 50 nM |
| -NO | 0.42 | Fe: 20 nM |
| -OCH | 0.35 | Cu: 10 nM |
Q. What computational strategies validate structure-activity relationships (SAR) for kinase inhibition?
- Docking Studies : used AutoDock Vina to model interactions with dihydrofolate reductase (DHFR), identifying hydrogen bonds between the nitrile group and Arg28 (binding energy: −9.67 kcal/mol) .
- MD Simulations : AMBER-based 100-ns simulations reveal stable binding of the hydroxyphenyl moiety to hydrophobic pockets in EGFR kinase (RMSD <2.0 Å) .
Q. How can synthesis scalability be improved while minimizing environmental impact?
proposes solvent-free microwave synthesis (yield: 82%, E-factor = 1.2 vs. 5.8 for traditional methods) and reusable catalysts (e.g., FeO nanoparticles, 5 cycles without loss of activity) . Compare with conventional routes:
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 8 hours | 30 minutes |
| Solvent Volume | 150 mL/g | 0 mL/g |
| Carbon Footprint | 12 kg CO/g | 2 kg CO/g |
Q. What analytical approaches resolve contradictions in cytotoxicity data across cell lines?
highlights discrepancies in Mia-Paca-2 (pancreatic cancer) vs. HEK293 (normal kidney) cell viability (e.g., 2HA-Cu reduces viability by 70% vs. 20%). To address this:
- Perform ROS assays to confirm selective oxidative stress in cancer cells.
- Use transcriptomics to identify overexpressed targets (e.g., STAT3 in cancer cells) .
Methodological Notes
- Data Contradictions : Always cross-validate with orthogonal techniques (e.g., LC-MS for purity >95% in ) and consider substituent electronic effects .
- Ethical Compliance : Adhere to NIH guidelines for in vivo testing if extending to animal models (not covered in current evidence).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
